Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate typically involves the reaction of 3-bromopyridine-4-thiol with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the thioester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (DMF, DMSO).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (lithium aluminum hydride).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It can be employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Mechanism of Action
The mechanism of action of Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, while the thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-chloropyridin-4-yl)thio)-2-methylpropanoate
- Methyl 2-((3-fluoropyridin-4-yl)thio)-2-methylpropanoate
- Methyl 2-((3-iodopyridin-4-yl)thio)-2-methylpropanoate
Uniqueness
Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate is unique due to the presence of the bromine atom, which can engage in specific interactions, such as halogen bonding, that are not possible with other halogens. This property can influence the compound’s reactivity and its interactions with biological targets, making it a valuable tool in medicinal chemistry and chemical biology .
Biological Activity
Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological implications.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1885097-58-4
- Molecular Formula : C10H12BrN O2S
- Molecular Weight : 290.18 g/mol
The compound features a brominated pyridine moiety linked to a thioether and an ester functional group, which may contribute to its biological activity by facilitating interactions with various biomolecules.
Target Interactions
Pyridine derivatives, including this compound, are known to interact with several biological targets through non-covalent interactions such as:
- Hydrogen bonding
- Pi-stacking
- Electrostatic interactions
These interactions enable the compound to modulate various biochemical pathways associated with inflammation, cancer progression, and other diseases .
Biochemical Pathways
Research indicates that compounds similar to this compound can influence pathways such as:
- Inflammation : By inhibiting pro-inflammatory cytokines.
- Cancer : Through the modulation of cell cycle regulators and apoptosis pathways.
- Antiviral Activity : By interfering with viral replication mechanisms .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects on human tumor cells .
Case Study: Anti-inflammatory Effects
A notable case study highlighted the compound's anti-inflammatory properties. In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked reduction in the production of inflammatory mediators such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent for inflammatory diseases .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Methyl 2-(3-bromopyridin-4-yl)thioacetate | Structure | Moderate anti-inflammatory |
Ethyl 2-(3-bromopyridin-4-yl)-2-methylpropanoate | Structure | Anticancer properties |
Methyl 2-(5-bromo-4-pyridinyl)acetate | Structure | Antiviral activity |
The comparative analysis indicates that while all these compounds share structural similarities, their biological activities differ significantly based on their specific functional groups and substituents.
Properties
Molecular Formula |
C10H12BrNO2S |
---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
methyl 2-(3-bromopyridin-4-yl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C10H12BrNO2S/c1-10(2,9(13)14-3)15-8-4-5-12-6-7(8)11/h4-6H,1-3H3 |
InChI Key |
SICYILJZVRDQEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)SC1=C(C=NC=C1)Br |
Origin of Product |
United States |
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